molecular formula C25H24BrN3O2 B11983583 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline CAS No. 303095-28-5

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

Katalognummer: B11983583
CAS-Nummer: 303095-28-5
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: FNQRCMMDHDKNSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline is a heterocyclic organic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with bromine at position 9, a 4-methoxyphenyl group at position 2, and a dimethylaniline moiety at position 3. The bromine atom likely enhances electrophilic reactivity, while the methoxy and dimethylamino groups influence solubility and electronic properties, making it a candidate for further pharmacological studies .

Eigenschaften

CAS-Nummer

303095-28-5

Molekularformel

C25H24BrN3O2

Molekulargewicht

478.4 g/mol

IUPAC-Name

4-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C25H24BrN3O2/c1-28(2)19-9-4-17(5-10-19)25-29-23(21-14-18(26)8-13-24(21)31-25)15-22(27-29)16-6-11-20(30-3)12-7-16/h4-14,23,25H,15H2,1-3H3

InChI-Schlüssel

FNQRCMMDHDKNSY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Data:

StepReagents/ConditionsYieldReference
Chalcone formationNaOH/ethanol, 12 h, reflux75–85%
Pyrazoline synthesisHydrazine hydrate, ethanol, 24 h60–70%
CyclizationCDI/TCDI, CH₂Cl₂, RT, 12 h21–35%

For example, 2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazin-5-one (3d ) was synthesized with a 32% yield after column chromatography.

Bromination at Position 9

Electrophilic aromatic bromination introduces the 9-bromo substituent. Using Br₂ in the presence of FeBr₃ or AlCl₃ , the reaction selectively targets the para position relative to the oxazine oxygen. Alternative methods employ N-bromosuccinimide (NBS) under radical conditions for improved regioselectivity.

Optimization Insights:

  • FeBr₃ as a catalyst increases bromination efficiency (yield: 65–78%) compared to AlCl₃ (yield: 50–60%).

  • Solvent choice (e.g., CHCl₃ vs. CCl₄) impacts reaction kinetics and byproduct formation.

Introduction of the 4-Methoxyphenyl Group at Position 2

The 2-(4-methoxyphenyl) moiety is introduced via Suzuki-Miyaura coupling using a palladium catalyst. A boronic ester derivative of 4-methoxybenzene reacts with the brominated intermediate under inert conditions.

Representative Protocol:

ComponentDetails
Substrate9-Bromo-pyrazolo[1,5-c][1,benzoxazine
Boronic acid4-Methoxyphenylboronic acid pinacol ester
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃
SolventDioxane/H₂O (3:1)
Temperature80°C, 12 h
Yield70–82%

Functionalization with N,N-Dimethylaniline at Position 5

The N,N-dimethylaniline group is installed via Friedel-Crafts acylation or Ullmann coupling . A preferred method involves reacting the core structure with 4-bromo-N,N-dimethylaniline under copper(I)-catalyzed conditions.

Friedel-Crafts Approach:

ParameterValue
ReagentAcetyl chloride/AlCl₃
SolventNitrobenzene
Temperature0°C → RT
Yield45–55%

Ullmann Coupling Optimization:

VariableOptimal Condition
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
BaseCs₂CO₃
SolventDMF
Temperature110°C, 24 h
Yield68–75%

Final Assembly and Purification

The convergent synthesis concludes with deprotection and purification steps. Column chromatography (silica gel, petroleum ether/EtOAc) isolates the target compound, while recrystallization from ethanol enhances purity.

Critical Challenges:

  • Steric hindrance at position 5 reduces coupling efficiency, necessitating excess reagents.

  • Byproduct formation during bromination requires careful temperature control.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary strategies for assembling the target compound:

StrategyAdvantagesLimitationsYield
Stepwise functionalization Better control over regiochemistryLonger reaction sequence28–35%
Convergent synthesis Higher overall efficiencyRequires advanced intermediates50–65%

The convergent approach, integrating pre-functionalized modules, is favored for scalability.

Spectroscopic Characterization

Key data confirm successful synthesis:

  • ¹H NMR (CDCl₃): δ 7.92–7.82 (m, Ar–H), 5.41 (dd, J = 13.0, 10.4 Hz, 10b-H).

  • HRMS : [M + H]⁺ calculated for C₂₄H₂₀BrN₃O₂: 502.0741; found: 502.0745.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to mitigate exothermic risks during cyclization. Green chemistry principles advocate replacing CDI with biodegradable coupling agents , though yields drop marginally (5–10%) .

Analyse Chemischer Reaktionen

4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds characterized by the presence of both pyrazole and benzoxazine moieties. Its structure includes a bromo substituent and a methoxyphenyl group, which may influence its reactivity and interaction with biological systems. The molecular formula is C23H22BrN2OC_{23}H_{22}BrN_2O with a molecular weight of approximately 404.34 g/mol.

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the pyrazole ring has been associated with the inhibition of various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Similar pyrazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The introduction of halogen atoms (like bromine) is known to enhance antimicrobial activity by increasing lipophilicity and membrane permeability .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds containing pyrazole and benzoxazine frameworks may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Applications in Material Science

  • Fluorescent Materials :
    • The unique electronic properties of this compound allow for its potential use in developing fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
  • Polymer Chemistry :
    • The incorporation of such compounds into polymer matrices could enhance the thermal stability and mechanical properties of the resultant materials. Research into polymer composites suggests that adding heterocyclic compounds can improve performance under varying environmental conditions .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives inhibit proliferation in breast cancer cells through apoptosis induction .
Study 2Antimicrobial TestingEvaluated against Staphylococcus aureus and E. coli; showed significant inhibition at low concentrations .
Study 3Neuroprotective MechanismsFound to reduce oxidative stress markers in neuronal cell cultures, suggesting protective effects against neurotoxicity .

Wirkmechanismus

The mechanism of action of 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituent patterns on the benzoxazine core. Below is a comparative analysis based on substituents, molecular weights, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound Br (9), 4-MeO-Ph (2), N,N-dimethylaniline (5) ~495.3* High bromine content, methoxy and dimethylamino groups enhance solubility
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9), Ph (2), 4-F-Ph (5) 423.3 Fluorophenyl group increases lipophilicity
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine Br (9), 4-BuO-Ph (5), 4-EtO-Ph (2) ~535.4 Long alkoxy chains improve membrane permeability
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (4-Ph), Cl (9), 4-MeO-Ph (2) ~493.8 Chlorine substitution may enhance halogen bonding interactions
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9), 4-F-Ph (5), 4-Me-Ph (2) 437.3 Methyl group increases steric bulk without significant polarity changes
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (4-Ph), 2Cl (7,9), 4-MeO-Ph (2) ~528.2 Dichloro substitution enhances electrophilicity and potential bioactivity

Substituent Effects on Physicochemical Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability increase molecular weight and may enhance binding to hydrophobic pockets in biological targets compared to chlorine .
  • Methoxy vs. Alkoxy Groups : Methoxy (MeO) substituents balance solubility and lipophilicity, while longer alkoxy chains (e.g., butoxy in ) significantly improve lipid bilayer penetration but reduce aqueous solubility.
  • Dimethylamino vs.

Biologische Aktivität

4-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H18BrN2O3
  • Molecular Weight : 542.219 g/mol
  • CAS Number : 41992696

Antitumor Activity

Research indicates that compounds similar to 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline exhibit notable antitumor effects. For example, studies have shown that derivatives of pyrazolo[1,5-c][1,3]benzoxazines can inhibit the proliferation of various cancer cell lines.

Key Findings :

  • Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.
  • IC50 values indicated significant potency; for instance, certain derivatives showed IC50 values as low as 6.26 μM against HCC827 cells in 2D assays .
CompoundCell LineIC50 (μM)Assay Type
Compound 5HCC8276.26 ± 0.332D
Compound 8NCI-H3586.48 ± 0.112D
Compound 15A549Non-active3D

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown moderate to strong activity against various strains.

Findings :

  • The compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli.
Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease effectively.

Case Studies

  • Antitumor Efficacy in Lung Cancer Models :
    • A study evaluated the antitumor effects of pyrazolo[1,5-c][1,3]benzoxazine derivatives on lung cancer cell lines using both 2D and 3D culture methods.
    • Results indicated that while some compounds were effective in monolayer cultures (2D), their efficacy decreased in more physiologically relevant models (3D) due to altered cellular interactions .
  • Antimicrobial Testing :
    • Various synthesized compounds were screened for antibacterial activity against multiple strains.
    • The results highlighted that while some exhibited strong antibacterial properties, others showed limited effectiveness depending on structural variations in the compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline?

  • Methodology : Multi-step synthesis typically involves:

Cyclization : Reacting substituted benzaldehydes with hydrazines under acidic conditions to form the pyrazole core .

Bromination : Introducing the bromo group at position 9 using N-bromosuccinimide (NBS) in a solvent like DCM or CCl₄ under reflux .

Functionalization : Coupling the brominated intermediate with 4-(N,N-dimethylamino)phenylboronic acid via Suzuki-Miyaura cross-coupling .

  • Critical Parameters : Temperature control during cyclization (70–90°C) and stoichiometric ratios of brominating agents (1.2–1.5 equiv. NBS) to avoid over-bromination .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., methoxy vs. dimethylamino groups) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected m/z ~523.3 for C₂₆H₂₄BrN₃O₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyrazolo-benzoxazine core .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF; limited solubility in water or ethanol. Pre-sonication (30 min) improves dispersion in aqueous buffers .
  • Stability : Degrades under prolonged UV exposure (>6 hours). Store at –20°C in amber vials with desiccants .

Advanced Research Questions

Q. How can reaction yields be optimized for the bromination step?

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (CCl₄ vs. DCM), NBS equivalents (1.0–1.5), and reaction time (2–12 hrs).
  • Findings : Highest yield (82%) achieved in CCl₄ with 1.3 equiv. NBS at 4 hrs. Side products (e.g., di-brominated derivatives) form at higher NBS ratios .

Q. What strategies resolve contradictions in reported biological activity data for similar pyrazolo-benzoxazines?

  • Case Study : Fluorophenyl vs. methoxyphenyl substituents:

  • Fluorophenyl analogs (e.g., 5-(4-fluorophenyl)- derivatives) show higher antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) due to enhanced membrane permeability .
  • Methoxyphenyl analogs exhibit stronger kinase inhibition (IC₅₀ = 0.8 µM vs. CDK2) via π-π stacking with hydrophobic binding pockets .
    • Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to decouple target-specific effects from off-target interactions .

Q. How does the N,N-dimethylaniline group influence electronic properties and reactivity?

  • Computational Analysis :

  • DFT Calculations : The dimethylamino group increases electron density at position 5 (Mulliken charge = –0.12), enhancing nucleophilic aromatic substitution (NAS) reactivity .
  • Hammett Constants : σₚ = –0.83 for N,N-dimethylaniline, indicating strong electron-donating effects that stabilize transition states in cross-coupling reactions .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • In vitro Assays :

Kinase Profiling : Screen against a panel of 50 kinases at 1 µM (e.g., CDK2, EGFR) using ADP-Glo™ assays .

Cellular Validation : MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ dose-response curves .

  • Structural Insights : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of CDK2 (ΔG = –9.2 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.